(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
Description
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-15-4-2-1-3-13(15)11-16-18(25)23(20(28)29-16)10-9-17(24)22-14-7-5-12(6-8-14)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDTGCDVBRYIG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, also referred to as LA1, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the 2-fluorobenzylidene moiety enhances its pharmacological profile.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, compounds similar to LA1 have shown effectiveness against various cancer cell lines, including breast and colon cancers.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| LA1 | Breast Cancer | Induces apoptosis via caspase activation | |
| LA1 | Colon Cancer | Inhibits cell proliferation through cell cycle arrest |
In vitro studies have indicated that LA1 can activate apoptotic pathways in cancer cells, leading to increased cell death. The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for further development.
Antibacterial and Antifungal Activity
LA1 has also been evaluated for its antibacterial and antifungal properties. Research indicates that compounds containing the thiazolidinone structure exhibit significant antimicrobial activity.
Antibacterial Activity
A study reported that thiazolidinone derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin.
| Bacteria | MIC (mg/mL) | Most Sensitive Compound |
|---|---|---|
| E. coli | 0.004 | LA1 |
| Staphylococcus aureus | 0.008 | LA1 |
Antifungal Activity
LA1 demonstrated promising antifungal activity as well, with MIC values indicating effectiveness against various fungal strains.
| Fungi | MIC (mg/mL) | Most Sensitive Compound |
|---|---|---|
| Candida albicans | 0.006 | LA1 |
| Aspergillus niger | 0.012 | LA1 |
The biological activity of LA1 can be attributed to its ability to interact with specific biological targets:
- Caspase Activation : Induces apoptosis through the activation of caspases.
- Proteasome Inhibition : Inhibits protein degradation pathways, leading to accumulation of pro-apoptotic factors.
- Enzyme Inhibition : Acts as an inhibitor for various enzymes involved in cancer metabolism.
Study on Breast Cancer Cells
A case study involving the treatment of MCF-7 breast cancer cells with LA1 revealed a significant reduction in cell viability after 24 hours of exposure. The study utilized flow cytometry to analyze apoptosis rates, showing that LA1 increased early and late apoptotic cells by over 30% compared to control groups.
Study on Bacterial Infections
In another study focusing on E. coli, LA1 was tested for its antibacterial efficacy in vivo using a mouse model. Results indicated a substantial reduction in bacterial load in treated mice compared to untreated controls, highlighting the potential of LA1 as an antibiotic agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in:
Benzylidene substituent position (2-fluoro, 3-fluoro, 4-fluoro, or non-fluorinated groups).
Acid moiety (benzoic acid, propanoic acid, butanoic acid).
Linker type (amide, ester, or direct bonding).
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Benzoic acid derivatives (target, 5b) are expected to have higher aqueous solubility than propanoic/butanoic acid analogs due to ionizable carboxyl groups.
- Melting Points: Compound 6a (propanoic acid) melts at 230–232°C, suggesting high crystallinity, a trend likely shared with the target compound .
Structure-Activity Relationships (SAR)
Q & A
Q. Critical Conditions :
- Solvents : Acetic acid for condensation; ethanol/DMF for substitution and coupling .
- Catalysts : Triethylamine for substitution; inorganic bases (e.g., K₂CO₃) for coupling .
- Temperature : Reflux (~100°C) for condensation; room temperature for substitution .
Which analytical techniques are essential for characterizing this compound, and how are they applied?
Basic Research Focus
Characterization requires multi-technique validation :
Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms Z-configuration (δ 7.8–8.0 ppm for =CH proton) and aromatic substitution patterns .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in the thiazolidinone and benzamide moieties .
Infrared Spectroscopy (IR) : Identifies carbonyl (1700–1680 cm⁻¹) and thioamide (1220–1250 cm⁻¹) groups .
Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~450–500 for typical derivatives) .
How can reaction conditions be optimized to address low yields or impurities during synthesis?
Advanced Research Focus
Optimization strategies include:
Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification via recrystallization (e.g., DMF/ethanol mixtures) .
Catalyst screening : Microwave-assisted synthesis reduces reaction time (30–50 minutes vs. 7 hours for conventional methods) and improves yields (94% vs. 75%) .
pH control : Maintaining alkaline conditions (pH 8–9) during coupling prevents premature hydrolysis of the thioamide group .
Data Contradiction Example :
Conflicting reports on Z/E isomer ratios may arise from varying reflux durations. Extended reflux (≥12 hours) favors the Z-isomer due to thermodynamic control .
What methodologies resolve discrepancies in reported biological activity data for this compound?
Advanced Research Focus
To address contradictions:
Comparative assays : Test the compound against standardized positive controls (e.g., doxorubicin for cytotoxicity) under identical conditions .
Dose-response profiling : Establish EC₅₀ values across multiple cell lines to differentiate target-specific vs. off-target effects .
Mechanistic studies : Use molecular docking to validate interactions with proposed targets (e.g., COX-2, MurB enzyme) and correlate with functional assays .
Example Table : Biological Activity Comparison of Analogous Compounds
| Compound Structure | Target | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Fluorobenzylidene-thiazolidinone | COX-2 | 2.1 | |
| Pyridine-substituted derivative | Bacterial MurB enzyme | 0.8 | |
| Methoxybenzylidene analog | α-Glucosidase | 5.4 |
What strategies enhance the bioavailability of this compound for in vivo studies?
Q. Advanced Research Focus
Prodrug design : Introduce ester groups at the carboxylic acid moiety to improve membrane permeability, with enzymatic hydrolysis restoring activity .
Structural modification : Replace the 2-fluorobenzylidene group with bioisosteres (e.g., 4-fluorophenyl) to balance lipophilicity and solubility .
Formulation : Use nanoemulsions or liposomes to enhance systemic delivery, particularly for hydrophobic derivatives .
Q. Key Data :
- LogP (calculated): ~3.2, indicating moderate lipophilicity .
- Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation optimization .
How does the Z-configuration influence the compound’s biological activity?
Advanced Research Focus
The Z-isomer’s planar geometry enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), whereas the E-isomer exhibits steric hindrance. Validation methods:
X-ray crystallography : Resolves spatial arrangement of the benzylidene and thiazolidinone groups .
SAR studies : Compare activity of Z vs. E isomers synthesized via photoirradiation or chiral resolution .
Example : Z-isomers show 5–10x higher antimicrobial activity than E-isomers against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
